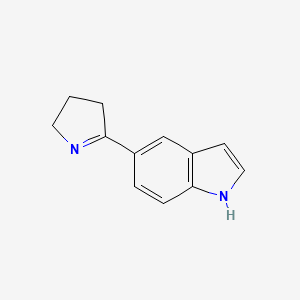![molecular formula C10H12N2O B11911085 Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)
Imidazo[1,2-a]pyridine; propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine; propan-2-one is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique electronic and chemical properties. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been utilized in the development of various therapeutic agents, including sedatives, antiviral agents, anticancer compounds, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine; propan-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with a ketone, followed by cyclization and oxidation steps. For instance, the reaction of 2-aminopyridine with a propiophenone compound in the presence of a condensation catalyst leads to the formation of an imine intermediate. This intermediate undergoes ring-closing reactions in the presence of a copper catalyst and an oxidizing agent to yield the desired imidazo[1,2-a]pyridine compound .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines an aldehyde, 2-aminopyridine, and an isocyanide. This method is favored for its efficiency and ability to produce a wide variety of derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridine; propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common for functionalizing the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine; propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine; propan-2-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine; propan-2-one can be compared with other similar heterocyclic compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in their chemical properties and biological activities. The unique electronic properties of imidazo[1,2-a]pyridine make it particularly valuable in medicinal chemistry .
List of Similar Compounds
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]thiazole
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
imidazo[1,2-a]pyridine;propan-2-one |
InChI |
InChI=1S/C7H6N2.C3H6O/c1-2-5-9-6-4-8-7(9)3-1;1-3(2)4/h1-6H;1-2H3 |
InChI-Schlüssel |
CKKSWFYKUITDRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C.C1=CC2=NC=CN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)

![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)








